molecular formula C17H14F3NO5S B2982987 N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2319898-23-0

N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2982987
CAS No.: 2319898-23-0
M. Wt: 401.36
InChI Key: GTYQBMAPFYAVHL-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a 4-(trifluoromethoxy)benzenesulfonamide core and a 2,2-di(furan-2-yl)ethyl substituent on the nitrogen atom. Sulfonamides are pharmacologically significant, exhibiting antibacterial, anti-inflammatory, and antitumor activities . The di(furan-2-yl)ethyl moiety introduces steric bulk and aromaticity, which may influence solubility, bioavailability, and target binding compared to simpler analogs.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO5S/c18-17(19,20)26-12-5-7-13(8-6-12)27(22,23)21-11-14(15-3-1-9-24-15)16-4-2-10-25-16/h1-10,14,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYQBMAPFYAVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The structural formula can be represented as follows:

C15H14F3N1O4S\text{C}_{15}\text{H}_{14}\text{F}_3\text{N}_1\text{O}_4\text{S}

Key Structural Components:

  • Furan moieties : Contribute to the compound's reactivity and interaction with biological targets.
  • Trifluoromethoxy group : Enhances lipophilicity and may influence binding affinity to targets.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the furan and trifluoromethoxy groups in this compound may enhance its activity against various pathogens.

  • Mechanism of Action : Sulfonamides typically inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. The trifluoromethoxy group may also contribute to increased binding affinity to bacterial enzymes.

Anticancer Potential

Research into the anticancer properties of similar compounds suggests that they may induce apoptosis in cancer cells through various pathways.

  • Case Study : A study examining related sulfonamide compounds demonstrated cytotoxic effects on human cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth. The presence of electron-withdrawing groups like trifluoromethoxy often correlates with increased potency in such compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship of sulfonamides has been extensively studied. Modifications in the aromatic ring and substituents can significantly affect biological activity.

SubstituentActivity TypeEffect
TrifluoromethoxyIncreased potencyEnhances lipophilicity and enzyme binding
Furan groupsAntimicrobialIncreases interaction with microbial targets

In Vitro Studies

In vitro assays have shown that N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide exhibits potent activity against several bacterial strains. For instance, the minimum inhibitory concentration (MIC) was determined against Staphylococcus aureus and Escherichia coli, showing promising results comparable to established antibiotics.

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary results suggest favorable absorption and distribution characteristics, with significant efficacy observed in tumor-bearing models.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Structure Molecular Weight (g/mol) Key Features Synthesis/Activity Notes
Target Compound : N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide 2,2-di(furan-2-yl)ethyl ~443.3 (calculated) Bulky, aromatic substituent; electron-rich furans may enhance π-π interactions. No direct activity data; structural uniqueness suggests potential for tailored pharmacokinetics.
N-(2-(2-((4-(Trifluoromethoxy)phenyl)sulfonamido)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide () Ethoxyethyl-linked benzo[b]thiophene 489.08 (HRMS) Extended conjugation via thiophene; moderate yield (82%). Synthesized via carbodiimide coupling; potential for targeting hydrophobic binding pockets.
N-(3-(benzo[d]thiazol-2-yl)-4-methylthiophen-2-yl)-4-(trifluoromethoxy)-N-(4-(trifluoromethoxy)phenylsulfonyl)benzenesulfonamide () Thiophene-benzothiazole ~693.6 (calculated) Dual sulfonamide groups; multiple aromatic systems. Reported as an anthrax lethal factor inhibitor .
N-{2-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzenesulfonamide () Pyridinyl-pyrazole ethyl ~428.3 (calculated) Heterocyclic pyrazole-pyridine system; potential for hydrogen bonding. No activity data; structural similarity to kinase inhibitors.
N-[4-[2-(Propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide () Propylaminoethylphenyl ~391.4 (calculated) Alkylamine side chain; basic nitrogen may improve solubility. No activity data; amine group could enhance blood-brain barrier penetration .
4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide () Trifluoroethyl 254.22 Simple substituent; high electronegativity from CF₃. Soluble in DMSO and methanol; potential precursor for further derivatization .

Structural and Electronic Effects

  • Substituent Bulk: The target compound’s di(furan) group imposes greater steric hindrance than analogs like ’s trifluoroethyl or ’s propylaminoethyl. This may reduce binding to compact active sites but improve selectivity for larger targets.
  • Aromaticity vs.
  • Electron-Withdrawing Groups : The trifluoromethoxy group is conserved across most analogs, stabilizing the sulfonamide’s acidic NH (pKa ~10) and influencing metabolic resistance .

Inferred Pharmacological Properties

  • Bioavailability : The di(furan) group’s lipophilicity may reduce aqueous solubility compared to ’s trifluoroethyl or ’s amine-containing analog.
  • Target Binding : Bulky substituents (e.g., ’s benzothiazole-thiophene) are associated with enzyme inhibition, suggesting the target compound could interact with similar targets .

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